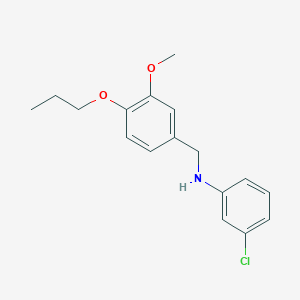![molecular formula C24H26N2O4S B4764501 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B4764501.png)
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide
Descripción general
Descripción
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide, also known as BMS-986177, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been proposed as a potential treatment for type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide leads to increased insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide also has anti-inflammatory effects, which may contribute to its therapeutic potential in metabolic disorders and cancer.
Biochemical and Physiological Effects:
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces body weight and improves liver function in animal models of obesity and non-alcoholic fatty liver disease. In addition, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide has been shown to have anti-tumor effects in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide is its high potency and selectivity for PTP1B, which allows for precise modulation of insulin signaling. However, its low solubility and poor pharmacokinetic properties limit its use in vivo. In addition, its potential off-target effects and toxicity need to be carefully evaluated in future studies.
Direcciones Futuras
For the development of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide include improving its pharmacokinetic properties and evaluating its efficacy and safety in clinical trials. In addition, the potential of combining 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide with other therapeutic agents for the treatment of metabolic disorders and cancer should be explored. Finally, the role of PTP1B inhibition in other physiological processes, such as immune function and neuronal signaling, should be investigated.
Aplicaciones Científicas De Investigación
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders. In vitro studies have shown that 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide is a potent inhibitor of PTP1B, with an IC50 value of 3.9 nM. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In addition, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide has been investigated for its potential as a treatment for obesity, non-alcoholic fatty liver disease, and cancer.
Propiedades
IUPAC Name |
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-26(18-21-10-6-3-7-11-21)31(28,29)23-14-12-22(13-15-23)30-19-24(27)25-17-16-20-8-4-2-5-9-20/h2-15H,16-19H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLYJNGODSMJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4764423.png)
![3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile](/img/structure/B4764426.png)

![N-(2-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4764438.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4764448.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4764455.png)
![2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4764468.png)
![6-cyclopropyl-4-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4764474.png)
![N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4764475.png)

![1-(4-fluorophenyl)-5-oxo-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4764496.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4764533.png)